molecular formula C19H14ClN3O4S B2655375 4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide CAS No. 31789-97-6

4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide

Cat. No.: B2655375
CAS No.: 31789-97-6
M. Wt: 415.85
InChI Key: WNHRRIUCAWPOLD-UHFFFAOYSA-N
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Description

4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide is a complex organic compound with the molecular formula C19H14ClN3O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzohydrazide and nitrobenzaldehyde in ethanol. The reaction mixture is heated under reflux for a few hours, followed by cooling to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar condensation reactions on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its ability to inhibit specific enzymes and pathways involved in disease processes.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation. The compound’s ability to bind to and inhibit this enzyme makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide stands out due to its specific structural configuration, which allows it to interact uniquely with biological targets. Its combination of a nitro group, a sulfonamide group, and a chlorinated aromatic ring provides a distinct set of chemical properties that can be exploited in various applications .

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c20-15-6-12-18(13-7-15)28(26,27)22-19(14-4-2-1-3-5-14)21-16-8-10-17(11-9-16)23(24)25/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHRRIUCAWPOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31789-97-6
Record name 4-CHLORO-N-((4-NITRO-PHENYLAMINO)-PHENYL-METHYLENE)-BENZENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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